2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
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Overview
Description
It is known for its distinct color change from red to yellow over a pH range of 3.1 to 4.4 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-2’-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminoazobenzene-2’-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted sulfonic acid derivatives are formed.
Scientific Research Applications
4-Dimethylaminoazobenzene-2’-sulfonic acid is used in various scientific research applications, including:
Chemistry: As a pH indicator in acid-base titrations.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 4-Dimethylaminoazobenzene-2’-sulfonic acid involves its ability to act as a pH indicator. The compound exists in different ionic forms depending on the pH of the solution, leading to a color change. At low pH, it exists in the protonated form, which is red, and at higher pH, it deprotonates to form the yellow anionic form .
Comparison with Similar Compounds
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a different pH range.
Phenol Red: Used in cell culture media as a pH indicator.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness
4-Dimethylaminoazobenzene-2’-sulfonic acid is unique due to its specific pH range and distinct color change, making it particularly useful in titrations involving weak acids and bases .
Properties
CAS No. |
125165-73-3 |
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Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)21(18,19)20/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
NYEYRSGIVKKHMU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Synonyms |
2-(4-dimethylaminophenyl)diazenylbenzenesulfonic acid |
Origin of Product |
United States |
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